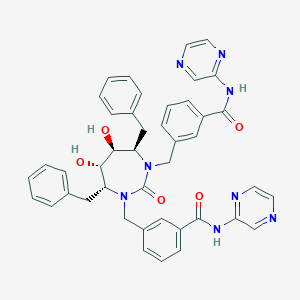
(R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves several key strategies, including diastereoselective alkylation, Pictet-Spengler reactions, and modified Pictet-Spengler reactions. Diastereoselective alkylation of phenylalanine-derived precursors has been used to synthesize tetrahydroisoquinoline derivatives, with high stereoselectivity achieved through electrophilic attack opposite to the carboxylate group (Huber & Seebach, 1987). Moreover, a modified Pictet-Spengler reaction has been employed for an improved synthesis of (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, providing a high yield and minimal racemization (Liu et al., 2008).
Molecular Structure Analysis
X-ray crystallography and high-resolution NMR techniques have been instrumental in determining the molecular and crystal structures of various tetrahydroisoquinoline derivatives. For example, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate has been established, providing insights into the molecular conformation of these compounds (Rudenko et al., 2012).
Chemical Reactions and Properties
(R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes various chemical reactions, including decarboxylation and electrocyclization strategies, to form different derivatives. For instance, decarboxylation of tetrahydroisoquinoline-3-carboxylic acid derivatives has led to the formation of isoquinoline derivatives in moderate yields, depending on the solvent used (Tachibana et al., 1968). Furthermore, a C(sp3)-H activation/electrocyclization strategy has been applied for the synthesis of 3,4-dihydroisoquinolines, highlighting the versatility of tetrahydroisoquinoline derivatives in chemical synthesis (Chaumontet et al., 2009).
Wissenschaftliche Forschungsanwendungen
Hydrolysis of Esters : Sánchez et al. (2001) investigated the stereoselective hydrolysis of butyl, ethyl, and methyl esters of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using animal liver acetone powders. This process yielded the (S)-acid and the unreacted (R)-ester under mild conditions (Sánchez et al., 2001).
Synthesis of Alkaloids : Huber and Seebach (1987) described the synthesis of tetrahydroisoquinolines by diastereoselective alkylation, including the synthesis of the alkaloid (+)-corlumine. This involved the use of derivatives from (R)- or (S)-phenylalanine (Huber & Seebach, 1987).
Dynamic Kinetic Resolution : Paál et al. (2007) developed a dynamic kinetic resolution method for the preparation of enantiopure 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (R)-2, using CAL-B-catalyzed enantioselective hydrolysis (Paál et al., 2007).
Oxidation and Novel Synthesis : Beattie and Hales (1992) explored an unusual oxidation process using thionyl chloride for synthesizing methyl 3-alkoxy-1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylates (Beattie & Hales, 1992).
Mammalian Alkaloids : Brossi (1991) examined mammalian alkaloids, focusing on derivatives of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids derived from dopamine and their methylation patterns, which provided insights into the biosynthesis of morphine (Brossi, 1991).
Preparation of Derivatives : Jansa, Macháček, and Bertolasi (2006) prepared various derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including the hydrochloride of methyl ester, exploring their characteristics and potential applications (Jansa, Macháček, & Bertolasi, 2006).
Synthesis of Protected Methyl Esters : Lerestif et al. (1999) developed a novel synthesis of protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate via cleavage of functionalized dihydrooxazoles (Lerestif et al., 1999).
Radioligands for PET Imaging : Gao et al. (2008) investigated tetrahydroisoquinoline derivatives as selective estrogen receptor modulators (SERMs) and synthesized new carbon-11 labeled derivatives for PET imaging of estrogen receptor expression in breast cancer (Gao et al., 2008).
Safety And Hazards
The safety data sheet for “®-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate” indicates that it is used for research and development under the supervision of a technically qualified individual . The compound is classified under GHS07, with hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
The future directions for “®-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate” and its analogs could involve further exploration of their biological activities and potential applications in treating various diseases . Additionally, more research could be conducted to develop novel synthetic strategies for these compounds .
Eigenschaften
IUPAC Name |
methyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h2-5,10,12H,6-7H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNGWXICCHJHKA-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC2=CC=CC=C2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366215 | |
| Record name | Methyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
CAS RN |
191327-28-3 | |
| Record name | Methyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(1R,4R,5R)-4-methoxy-6-azabicyclo[3.1.0]hex-2-en-6-yl]ethanol](/img/structure/B67883.png)






![[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl acetate](/img/structure/B67908.png)